
Fasnall (benzenesulfonate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fasnall is an inhibitor of fatty acid synthase (FAS) with an IC50 value of 3.71 μM for the human recombinant enzyme. It inhibits tritiated acetate incorporation into lipids (IC50 = 5.84 μM), increases ceramide accumulation, and induces the formation of lipid droplets in BT474 HER2+ breast cancer cells. Fasnall has antiproliferative activity against non-tumorigenic MCF-10A and tumorigenic MCF-7, MDA-MB-468, BT474, and SK-BR-3 breast cancer cells that directly correlates to the level of FAS expression in vitro. It reduces tumor volume and increases survival in the murine MMTV-Neu model of HER2+ breast cancer. Fasnall also potentiates carboplatin response in vivo, increasing the objective response rate of stable disease from 25% for carboplatin alone to 88% for carboplatin with fasnall.
科学研究应用
Inhibition of Tumor Growth
Fasnall has been extensively studied for its anti-cancer properties. Research indicates that it effectively inhibits the proliferation of several breast cancer cell lines, including MCF-7, MDA-MB-468, and BT474. In vitro studies demonstrate that Fasnall reduces cell viability significantly at concentrations ranging from 25 µM to 100 µM .
Key Findings:
- Cell Viability Reduction: At 50 µM, Fasnall induces apoptosis in tumor cells while showing reduced cytotoxicity towards non-tumorigenic cells like MCF10A .
- In Vivo Efficacy: In mouse models, Fasnall administration has been shown to prolong survival and suppress tumor progression effectively .
Combination Therapies
Recent studies have explored the potential of Fasnall in combination with other chemotherapeutic agents. For example, it has been shown to enhance the efficacy of microtubule-stabilizing agents such as docetaxel when used together in resistant cancer cell lines .
Synergistic Effects:
- Enhanced Efficacy: Combinations of Fasnall with docetaxel resulted in lower IC50 values compared to docetaxel alone, indicating a synergistic effect that could improve therapeutic outcomes in resistant cancers .
Case Studies
Several case studies illustrate the practical applications of Fasnall in cancer treatment:
- Breast Cancer Models: In a study involving E0771 breast cancer cells, intermittent treatment with Fasnall demonstrated variable effects on cell viability, highlighting the importance of dosing regimens in therapeutic strategies .
- Resistance Mechanisms: Another case study focused on prostate cancer cells revealed that combining Fasnall with traditional chemotherapeutics could overcome resistance mechanisms commonly observed with single-agent therapies .
Data Summary
常见问题
Q. What is the primary mechanism of action of Fasnall (benzenesulfonate) in cancer cells, and how can it be distinguished from off-target effects?
Basic
Fasnall was initially identified as a fatty acid synthase (FASN) inhibitor but has since been shown to act as a Complex I inhibitor in the mitochondrial electron transport chain. This dual effect is evidenced by its ability to reduce oxygen consumption (via Seahorse assays) and increase NADH/NAD+ ratios, mimicking FASN inhibition . To confirm FASN-specific effects, researchers should:
- Use isotopic tracing (e.g., [U-¹³C] glucose or glutamine) to monitor fatty acid synthesis and TCA cycle flux .
- Compare results with FASN-specific inhibitors like GSK2194069, which do not affect Complex I .
Q. How should researchers design experiments to validate Fasnall’s specificity in cellular models?
Basic
To isolate FASN inhibition from off-target metabolic effects:
- Co-treatment studies : Combine Fasnall with FASN-specific inhibitors (e.g., GSK2194069) and analyze malonyl-CoA, malonate, and TCA cycle metabolites via LC-MS .
- Cell-free assays : Test Fasnall’s direct inhibition of purified FASN and Complex I enzymes to rule out indirect metabolic feedback .
- Concentration gradients : Use low doses (≤1 µM) to minimize nonspecific stress responses (e.g., stress granule formation) .
Q. How can conflicting data on Fasnall’s impact on cholesterol biosynthesis be resolved?
Advanced
Fasnall disrupts cholesterol biosynthesis by depleting acetyl-CoA pools, a substrate shared by FASN and the mevalonate pathway. However, isotope tracing in D₂O-labeled media reveals that Fasnall reduces deuterium incorporation into cholesterol, unlike FASN-specific inhibitors . To resolve contradictions:
- Perform comparative lipidomic profiling with FASN-knockdown models.
- Measure elongase activity (e.g., ximenic acid labeling) to distinguish FASN-dependent vs. acetyl-CoA-dependent effects .
Q. What methodologies are optimal for analyzing Fasnall’s effects on mitochondrial metabolism?
Advanced
- ¹³C metabolic flux analysis : Track glucose/glutamine contributions to TCA cycle intermediates (e.g., malate M+2 vs. M+3 labeling) to assess PDH flux and anaplerosis .
- BIOLOG phenotypic assays : Profile substrate oxidation in permeabilized cells to identify Fasnall’s inhibition of malate/fumarate-dependent respiration .
- In vivo zebrafish models : Monitor lactate accumulation and phenotypic toxicity to validate Complex I inhibition .
Q. How does Fasnall’s pharmacokinetics influence its efficacy in preclinical cancer models?
Advanced
Fasnall’s rapid clearance (t₁/₂ = 48–88 min in mice) limits sustained target engagement. Researchers should:
- Use daily intraperitoneal injections (10 mg/kg) to maintain therapeutic concentrations in xenograft models .
- Measure tissue-specific drug levels (e.g., liver vs. plasma) to correlate with metabolic effects .
Q. What controls are essential when studying Fasnall-induced stress granules (SGs) in cancer cells?
Basic
- Apoptosis markers : Co-stain for cleaved caspase-3 to differentiate SG formation from cell death pathways .
- FASN activity assays : Confirm FASN inhibition (e.g., malonyl-CoA levels) to ensure observed SGs are not due to off-target metabolic stress .
Q. How can multi-omics approaches clarify Fasnall’s multi-pathway effects?
Advanced
- Metabolomics + RNA-seq : Integrate TCA cycle metabolite depletion (e.g., succinate, fumarate) with transcriptomic data to identify compensatory pathways (e.g., reductive carboxylation) .
- Pathway enrichment analysis : Use tools like GSEA to map Fasnall’s effects onto OXPHOS, lipid metabolism, and stress response pathways .
Q. What in vivo models best capture Fasnall’s therapeutic potential?
Advanced
- Patient-derived xenografts (PDX) : Use therapy-resistant melanoma PDX models (e.g., WM4336) with metabolic dependencies on OXPHOS .
- Pharmacodynamic markers : Monitor tumor NADH/NAD+ ratios and lactate levels to correlate Fasnall exposure with metabolic disruption .
属性
分子式 |
C19H22N4S · C6H6O3S |
---|---|
分子量 |
496.6 |
InChI |
InChI=1S/C19H22N4S.C6H6O3S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15;7-10(8,9)6-4-2-1-3-5-6/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22);1-5H,(H,7,8,9) |
InChI 键 |
KLKWHGQIUKBXKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C)SC2=NC=NC(NC3CCN(CC4=CC=CC=C4)C3)=C21.OS(C5=CC=CC=C5)(=O)=O |
同义词 |
5,6-dimethyl-N-[1-(phenylmethyl)-3-pyrrolidinyl]-thieno[2,3-d]pyrimidin-4-amine, monobenzenesulfonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。